

An In-depth Technical Guide to 3-(2-Hydroxyphenyl)propanamide

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Compound of Interest

Compound Name: 3-(2-Hydroxyphenyl)propanamide

Cat. No.: B1581011

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This guide provides a comprehensive technical overview of **3-(2-Hydroxyphenyl)propanamide**, a small molecule of interest in medicinal chemistry and drug development. While direct research on this specific compound is limited, this document synthesizes available data on its chemical properties, plausible synthetic routes, and potential biological significance based on the activities of structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Identity

3-(2-Hydroxyphenyl)propanamide, with the CAS Number 22367-76-6, is an organic compound characterized by a propanamide group attached to a phenol ring at the ortho position.^{[1][2][3]} Its chemical structure combines a hydrophilic amide functional group with a lipophilic aromatic ring, suggesting potential for diverse biological interactions.

Chemical Properties

A summary of the key chemical properties of **3-(2-Hydroxyphenyl)propanamide** is presented in Table 1.

Property	Value	Source
CAS Number	22367-76-6	[1] [2] [3]
Molecular Formula	C9H11NO2	[4] [5] [6]
Molecular Weight	165.19 g/mol	[5]
IUPAC Name	3-(2-hydroxyphenyl)propanamide	[6]
Boiling Point	406.6°C at 760 mmHg	[7]
Density	1.197 g/cm³	[7]
SMILES	C1=CC=C(C(=C1)CCC(=O)N)O	[3]
InChI Key	LDJLLJYEHWTXLF-UHFFFAOYSA-N	[6]

Synthesis and Manufacturing

While specific, peer-reviewed synthesis protocols for **3-(2-Hydroxyphenyl)propanamide** are not readily available in the surveyed literature, a plausible and efficient synthetic route can be devised based on standard organic chemistry transformations. The most logical approach involves the amidation of its corresponding carboxylic acid precursor, 3-(2-hydroxyphenyl)propionic acid.

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from a commercially available precursor.



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Caption: Proposed synthesis workflow for **3-(2-Hydroxyphenyl)propanamide**.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established methods for amide synthesis.[\[8\]](#)

Step 1: Activation of 3-(2-hydroxyphenyl)propionic acid

- To a solution of 3-(2-hydroxyphenyl)propionic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add an activating agent such as thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
- Allow the reaction to stir at room temperature for 2-4 hours, monitoring the conversion by thin-layer chromatography (TLC).
- Upon completion, remove the solvent and excess activating agent under reduced pressure to yield the crude acid chloride.

Step 2: Amidation

- Dissolve the crude acid chloride in an anhydrous aprotic solvent.
- Slowly add this solution to a cooled (0 °C) concentrated aqueous solution of ammonia (e.g., ammonium hydroxide, excess).
- Stir the reaction mixture vigorously for 1-2 hours, allowing it to gradually warm to room temperature.
- Monitor the reaction for the disappearance of the acid chloride by TLC.
- Upon completion, extract the aqueous mixture with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

- Concentrate the solution under reduced pressure to obtain the crude **3-(2-Hydroxyphenyl)propanamide**.
- Purify the crude product by recrystallization or column chromatography on silica gel.

Potential Biological Activity and Mechanism of Action (Inferred)

Direct studies on the biological activity of **3-(2-Hydroxyphenyl)propanamide** are currently lacking in the scientific literature. However, the structural motifs present in the molecule, namely the hydroxyphenyl and propanamide groups, are found in various biologically active compounds. This allows for informed speculation on its potential pharmacological profile.

Inferences from Structurally Related Compounds

- Antimicrobial and Antifungal Activity: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and shown to possess antimicrobial activity against multidrug-resistant bacteria and fungi.^[9] The presence of the hydroxyphenyl moiety is often associated with antimicrobial properties.
- Anticancer Potential: Research on N-(2-hydroxyphenyl)-2-propylpentanamide, a derivative of valproic acid, has demonstrated antiproliferative activity in various cancer cell lines.^{[10][11]} This suggests that the N-(2-hydroxyphenyl)amide scaffold may be a promising starting point for the development of novel anticancer agents.
- Anti-inflammatory Properties: Phenolic compounds, in general, are known for their antioxidant and anti-inflammatory effects. The 2-hydroxyphenyl group in the target molecule could potentially contribute to similar activities.

It is crucial to emphasize that these are inferred activities based on structural similarities, and dedicated biological evaluation of **3-(2-Hydroxyphenyl)propanamide** is required to confirm any pharmacological effects.

Analytical and Quality Control

The characterization and quality control of **3-(2-Hydroxyphenyl)propanamide** would rely on a combination of standard analytical techniques to confirm its identity, purity, and quantity.

Analytical Techniques

Technique	Purpose	Expected Observations
1H NMR	Structural elucidation and confirmation of proton environments.	Signals corresponding to the aromatic protons, the methylene protons of the propanamide chain, and the amide protons. [7]
13C NMR	Confirmation of the carbon skeleton.	Resonances for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the propanamide chain. [12] [13]
Mass Spectrometry (MS)	Determination of molecular weight and fragmentation pattern.	A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragment ions. [14]
Infrared (IR) Spectroscopy	Identification of functional groups.	Characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the amide, and the C=O stretch of the amide.
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.	A single major peak with a specific retention time under defined chromatographic conditions.

Step-by-Step HPLC Protocol for Purity Assessment (General Method)

- Instrument: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.
- Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a final concentration of approximately 1 mg/mL.
- Injection Volume: 10 μ L.
- Analysis: Run the sample and a blank. The purity is determined by the area percentage of the main peak.

Safety and Handling

Based on the available safety data for **3-(2-Hydroxyphenyl)propanamide**, it should be handled with care in a laboratory setting.[3]

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Standard laboratory safety practices, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are recommended when handling this compound.

Conclusion and Future Directions

3-(2-Hydroxyphenyl)propanamide is a chemical entity with a well-defined structure and basic chemical properties. While its synthesis can be readily achieved through established chemical reactions, there is a notable absence of published research on its biological activities and potential applications. The structural similarity to other bioactive molecules suggests that it may possess interesting pharmacological properties, particularly in the areas of antimicrobial and anticancer research.

Future research should focus on:

- Developing and optimizing a robust synthesis protocol.
- Conducting comprehensive in vitro and in vivo studies to evaluate its biological activity profile.
- Investigating its mechanism of action if any significant biological activity is discovered.
- Exploring its potential as a scaffold for the development of new therapeutic agents.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of **3-(2-Hydroxyphenyl)propanamide**.

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References

- 1. Physicochemical studies and biological evaluation on (E)-3-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. achmem.com [achmem.com]
- 4. rsc.org [rsc.org]
- 5. 22367-76-6 | 3-(2-Hydroxyphenyl)propanamide - Capot Chemical [capotchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection [bocsci.com]

- 9. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hepatotoxic Evaluation of N-(2-Hydroxyphenyl)-2-Propylpentanamide: A Novel Derivative of Valproic Acid for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NP-MRD: ¹³C NMR Spectrum (1D, 201 MHz, H₂O, predicted) (NP0143798) [np-mrd.org]
- 13. hmdb.ca [hmdb.ca]
- 14. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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